molecular formula C19H16ClN3O2S B8466440 2-(3-Chlorobenzoylamino)-4-methylthiazole-5-carboxylic Acid Benzylamide

2-(3-Chlorobenzoylamino)-4-methylthiazole-5-carboxylic Acid Benzylamide

Cat. No. B8466440
M. Wt: 385.9 g/mol
InChI Key: ZHLKHOSOEZHULD-UHFFFAOYSA-N
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Patent
US08541457B2

Procedure details

Following the procedure as described in Example 2, making variations only as required to use 3-chlorobenzoyl chloride in place of benzoyl chloride to react with 2-amino-4-methylthiazole-5-carboxylic acid benzylamide, the title compound was obtained as a white solid in 32% yield; m.p. 178-179° C.; 1H NMR (CDCl3, 300 MHz) δ 8.05 (t, J=1.6 Hz, 1H), 7.86 (ddd, J=1.1, 1.6, and 7.8 Hz, 1H), 7.59-7.27 (m, 7H), 5.98 (t, J=5.3 Hz, 1H), 4.59 (d, J=5.6 Hz, 2H), 2.57 (s, 3H); MS (ES+) m/z 386 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].[CH2:11]([NH:18][C:19]([C:21]1[S:25][C:24]([NH2:26])=[N:23][C:22]=1[CH3:27])=[O:20])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH2:11]([NH:18][C:19]([C:21]1[S:25][C:24]([NH:26][C:5](=[O:6])[C:4]2[CH:8]=[CH:9][CH:10]=[C:2]([Cl:1])[CH:3]=2)=[N:23][C:22]=1[CH3:27])=[O:20])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)C1=C(N=C(S1)N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(=O)C1=C(N=C(S1)NC(C1=CC(=CC=C1)Cl)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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